An In-Depth Technical Guide to the Synthesis and Characterization of Ethylaluminum Sesquichloride (EASC)
An In-Depth Technical Guide to the Synthesis and Characterization of Ethylaluminum Sesquichloride (EASC)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylaluminum sesquichloride (EASC) is a highly versatile and industrially significant organoaluminum compound. Chemically, it is not a single species but rather an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂), with the overall empirical formula (C₂H₅)₃Al₂Cl₃.[1] EASC presents as a colorless to pale yellow liquid and is renowned for its role as a co-catalyst in Ziegler-Natta polymerization systems, which are fundamental to the production of polyolefins like polyethylene and polypropylene.[1][2][3][4] Its applications extend into broader organic synthesis, including use as a Lewis acid in Friedel-Crafts reactions and as an alkylating agent.[2][3]
However, the utility of EASC is intrinsically linked to its hazardous nature. The compound is pyrophoric, igniting spontaneously upon exposure to air, and it reacts with extreme violence with water and other protic compounds.[1][5][6] Therefore, a comprehensive understanding of its synthesis, characterization, and handling is not merely an academic exercise but a critical prerequisite for its safe and effective application in any research or industrial setting. This guide provides a detailed exploration of these core areas, grounded in established chemical principles and safety protocols.
Section 1: Synthesis of Ethylaluminum Sesquichloride
The synthesis of EASC is dominated by an economical and scalable industrial process, although alternative routes exist for achieving specific purity requirements. The choice of method is dictated by factors such as available starting materials, required purity, and scale.
Core Principles of Synthesis
The primary industrial synthesis relies on the direct reaction between aluminum metal and an alkyl halide. The central challenge in this process is overcoming the highly stable and passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the metal. This inert layer prevents the direct interaction of the aluminum with the alkylating agent.
Causality of Activation: To initiate the reaction, this oxide layer must be disrupted. This is typically achieved through either mechanical activation (using finely powdered or shaved aluminum to increase surface area) or chemical activation. Chemical activators, such as iodine or a small "seed" quantity of a pre-formed organoaluminum compound, react with the oxide layer or the underlying metal to create active sites where the synthesis can begin.[1][7] Once initiated, the reaction is typically exothermic and self-sustaining. Rigorous exclusion of moisture and oxygen is paramount, as their presence would not only halt the desired reaction by regenerating the oxide layer but also create a significant explosion hazard.[1][5]
Industrial Synthesis: Direct Reaction of Ethyl Chloride and Aluminum
The most prevalent method for producing EASC is the direct, exothermic reaction of ethyl chloride with aluminum metal.[1]
Reaction: 2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃
This process is favored for its high yield and cost-effectiveness. The reaction is typically performed in a liquid medium, which can be the product EASC itself, to act as a solvent and heat transfer agent.[7]
Caption: Workflow for the industrial synthesis of EASC.
Protocol 1: Laboratory-Scale Synthesis via Direct Reaction
This protocol outlines a conceptual laboratory-scale synthesis based on industrial principles. Extreme caution must be exercised, and this procedure should only be performed by trained personnel within a suitable fume hood and with access to appropriate emergency equipment.
Materials & Equipment:
-
Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)
-
Schlenk line or glovebox for inert atmosphere operations
-
Aluminum powder or turnings, activated
-
Anhydrous hexane (or other suitable hydrocarbon solvent)
-
Ethyl chloride, condensed as a liquid
-
Iodine crystal (as initiator)
-
Magnetic stirrer and heating mantle with temperature control
Procedure:
-
System Preparation: Assemble the glassware and purge thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reactor Charging: Under a positive flow of inert gas, charge the flask with activated aluminum powder and a single crystal of iodine.
-
Solvent Addition: Add anhydrous hexane to the flask to create a slurry.
-
Initiation: Gently warm the mixture to initiate the reaction, evidenced by the disappearance of the iodine color.
-
Ethyl Chloride Addition: Slowly add liquid ethyl chloride via the addition funnel. The reaction is highly exothermic; the addition rate must be carefully controlled to maintain a steady reflux and prevent a runaway reaction. Use an external cooling bath as needed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at a controlled temperature until the reaction subsides.
-
Product Isolation: Allow the reaction to cool to room temperature. The excess aluminum will settle. The supernatant liquid is a solution of ethylaluminum sesquichloride in hexane, which can be carefully cannulated into a dry, inert storage vessel.
Alternative Synthesis: Reaction of Triethylaluminum with HCl
EASC can also be prepared by the reaction of triethylaluminum (TEA) with hydrogen chloride (HCl).[1] This method allows for precise stoichiometric control.
Reaction: 2 (C₂H₅)₃Al + 3 HCl → (C₂H₅)₃Al₂Cl₃ + 3 C₂H₆
This route is particularly useful for producing high-purity EASC when a source of TEA is available, as it avoids contamination from unreacted aluminum metal. The ratio of reactants can be adjusted to produce diethylaluminum chloride (DEAC) or ethylaluminum dichloride (EADC) as well.[1]
Section 2: Characterization and Analysis
Characterization of EASC is crucial for confirming its identity, purity, and stoichiometric composition. Due to its reactivity, sample preparation for analysis must be performed under strictly anhydrous and anaerobic conditions.
Structural Elucidation
EASC exists as a dynamic equilibrium between several species. The sesquichloride itself is a codimer of diethylaluminum chloride and ethylaluminum dichloride. These components can also exist as homodimers.[1] The aluminum centers are typically bridged by chloride atoms, a common structural motif in organoaluminum chemistry.[1][8]
Caption: Equilibrium nature of ethylaluminum sesquichloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides confirmation of the ethyl groups. One would expect to see a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). Due to the rapid equilibrium and exchange between the different aluminum species in solution, these signals may appear broadened.
-
¹³C NMR: Similarly, the carbon spectrum will show two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.
| Data Type | Expected Chemical Shift (ppm) | Signal Pattern | Assignment |
| ¹H NMR | ~1.0 | Triplet | -CH₃ |
| ¹H NMR | ~0.3 | Quartet | -CH₂-Al |
| ¹³C NMR | ~8.0 | Single Peak | -CH₃ |
| ¹³C NMR | ~1.0 | Single Peak | -CH₂-Al |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. |
Infrared (IR) Spectroscopy: The primary use of IR spectroscopy is to confirm the presence of the alkyl groups and, more importantly, the absence of contaminants.
-
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region confirm the presence of the ethyl groups.[9]
-
Absence of O-H stretching: The complete absence of a broad absorption band in the 3200-3600 cm⁻¹ region is critical, as its presence would indicate contamination with water or alcohols, signifying decomposition of the product.[9]
Protocol 2: Quantitative Analysis via Titration
A robust and common industrial method for quality control is the quantitative determination of aluminum and chloride content via titration after controlled hydrolysis.[5]
Principle: A known mass of the EASC sample is carefully and slowly reacted with a protic solvent (hydrolysis), which neutralizes its reactivity and liberates the aluminum and chloride ions into solution for standard titrimetric analysis.
Procedure:
-
Sample Preparation: In a glovebox or under a strong flow of inert gas, draw a precise volume of the EASC solution into a gas-tight syringe and weigh it to determine the exact mass.
-
Hydrolysis: Slowly inject the sample into a flask containing a cooled and rapidly stirred mixture of isopropanol and hexane. This should be followed by the slow, dropwise addition of water, and finally, nitric acid to ensure complete hydrolysis and dissolution. This step is extremely hazardous and must be performed with extreme care behind a blast shield.
-
Aluminum Titration: The resulting aqueous solution can be titrated for aluminum content using a standard complexometric titration with EDTA.
-
Chloride Titration: A separate, hydrolyzed sample can be analyzed for chloride content via potentiometric titration with a standardized silver nitrate (AgNO₃) solution.
-
Validation: The experimentally determined molar ratio of aluminum to chloride should be close to the theoretical 2:3 ratio for EASC.
Section 3: Critical Safety and Handling Procedures
The severe hazards associated with EASC cannot be overstated. Strict adherence to safety protocols is mandatory.
| Hazard | Description | Primary Mitigation |
| Pyrophoricity | Ignites spontaneously on contact with air.[5][6][10] | Handle exclusively under a dry, inert atmosphere (N₂ or Ar).[5] |
| Water Reactivity | Reacts violently and explosively with water, releasing flammable ethane and corrosive HCl gas.[1][6] | Ensure all equipment is scrupulously dry. Never allow contact with water or protic solvents.[5] |
| Corrosivity | Causes severe chemical burns to skin, eyes, and respiratory tract upon contact.[5][11][12][13] | Use appropriate PPE: fire-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves.[11] |
Handling and Storage:
-
Environment: All transfers and manipulations must be performed using either a high-quality glovebox or established Schlenk line techniques.[11]
-
Storage: Store in a tightly sealed, purpose-built container under a positive pressure of dry nitrogen or argon.[10][13] The storage area must be a cool, dry, well-ventilated space designated for flammable and water-reactive materials, away from any sources of ignition.[11][12]
Emergency Response:
-
Spills: Do NOT use water. Smother small spills with dry sand, soda ash, or powdered limestone. Evacuate the area and ensure adequate ventilation.[13]
-
Fire: Do NOT use water, foam, or carbon dioxide extinguishers, as they will react violently.[13][14] Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or graphite powder.[14]
-
First Aid:
-
Skin Contact: Brush off any visible chemical, then immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]
-
Conclusion
Ethylaluminum sesquichloride is a cornerstone catalyst component in the polymer industry and a valuable reagent in organic synthesis. Its production via the direct reaction of aluminum and ethyl chloride represents a mature and efficient industrial process. Proper characterization, combining spectroscopic confirmation with quantitative titrimetric analysis, ensures the material's quality and stoichiometric integrity. However, the immense utility of EASC is matched by its significant hazards. A culture of safety, built upon a thorough understanding of its reactive properties and unwavering adherence to strict handling protocols, is the most critical component for its successful and responsible use in any scientific endeavor.
References
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Wikipedia. Ethylaluminium sesquichloride. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. [Link]
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TUODA INDUSTRY LIMITED. Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). [Link]
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TUODA INDUSTRY LIMITED. Ethylaluminum Sesquichloride(EASC) | Global Chemical Supplier. [Link]
- Google Patents. US3064027A - Manufacture of alkyl aluminum sesquihalides.
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Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
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Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
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PubChem. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508. [Link]
- Google Patents.
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Wikipedia. Organoaluminium chemistry. [Link]
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Mega Lecture. IR SPECTROSCOPY. [Link]
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